Cas no 7217-41-6 (Silane, (3-fluorophenyl)trimethyl-)

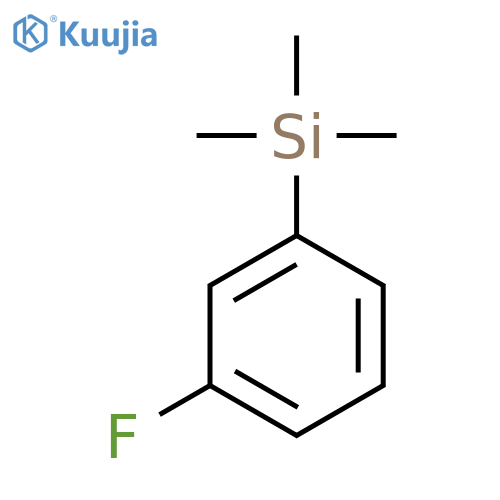

7217-41-6 structure

商品名:Silane, (3-fluorophenyl)trimethyl-

Silane, (3-fluorophenyl)trimethyl- 化学的及び物理的性質

名前と識別子

-

- Silane, (3-fluorophenyl)trimethyl-

- (3-fluorophenyl)-trimethylsilane

- 1-(TRIMETHYLSILYL)-3-FLUOROBENZENE

- (3-fluorophenyl)trimethylsilane

- AKOS006343779

- 7217-41-6

- SCHEMBL10442984

- 3-Fluorophenyltrimethylsilane

- DTXSID10375377

- SY077036

- MFCD06201839

-

- MDL: MFCD06201839

- インチ: InChI=1S/C9H13FSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3

- InChIKey: HREFXRBIIBMQEQ-UHFFFAOYSA-N

- ほほえんだ: C[Si](C)(C)C1=CC=CC(=C1)F

計算された属性

- せいみつぶんしりょう: 168.07709

- どういたいしつりょう: 168.07705511g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- PSA: 0

- LogP: 2.37090

Silane, (3-fluorophenyl)trimethyl- セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Silane, (3-fluorophenyl)trimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 023202-1g |

1-(Trimethylsilyl)-3-fluorobenzene |

7217-41-6 | 96% | 1g |

£394.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771827-1g |

(3-Fluorophenyl)trimethylsilane |

7217-41-6 | 98% | 1g |

¥12405.00 | 2024-05-02 | |

| Ambeed | A552411-5g |

(3-Fluorophenyl)trimethylsilane |

7217-41-6 | 95+% | 5g |

$1649.0 | 2024-04-17 | |

| abcr | AB167231-500mg |

1-(Trimethylsilyl)-3-fluorobenzene, 96%; . |

7217-41-6 | 96% | 500mg |

€797.50 | 2025-02-16 | |

| A2B Chem LLC | AC73723-5g |

Silane, (3-fluorophenyl)trimethyl- |

7217-41-6 | 97% | 5g |

$2535.00 | 2024-04-19 | |

| A2B Chem LLC | AC73723-1g |

Silane, (3-fluorophenyl)trimethyl- |

7217-41-6 | 97% | 1g |

$735.00 | 2024-04-19 | |

| abcr | AB167231-250mg |

1-(Trimethylsilyl)-3-fluorobenzene, 96%; . |

7217-41-6 | 96% | 250mg |

€573.30 | 2025-02-16 | |

| abcr | AB167231-5 g |

1-(Trimethylsilyl)-3-fluorobenzene; 96% |

7217-41-6 | 5g |

€1348.80 | 2023-05-08 | ||

| abcr | AB167231-1g |

1-(Trimethylsilyl)-3-fluorobenzene, 96%; . |

7217-41-6 | 96% | 1g |

€1094.20 | 2025-02-16 | |

| abcr | AB167231-5g |

1-(Trimethylsilyl)-3-fluorobenzene; 96% |

7217-41-6 | 5g |

€1348.80 | 2023-09-16 |

Silane, (3-fluorophenyl)trimethyl- 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

7217-41-6 (Silane, (3-fluorophenyl)trimethyl-) 関連製品

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7217-41-6)Silane, (3-fluorophenyl)trimethyl-

清らかである:99%

はかる:5g

価格 ($):1484.0